molecular formula C18H26O10 B14129911 Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate

Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate

Cat. No.: B14129911
M. Wt: 402.4 g/mol
InChI Key: IDWVWQRNEXIVTE-UHFFFAOYSA-N
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Description

Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate: is an organic compound with a complex structure that includes two oxo-dioxolane rings and a decanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate typically involves the esterification of decanedioic acid with (2-oxo-1,3-dioxolan-4-yl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques such as distillation or recrystallization is essential to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate can undergo oxidation reactions, particularly at the oxo-dioxolane rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the oxo-dioxolane rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions. Common nucleophiles include amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Chemistry: Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. Its ability to form stable ester bonds makes it valuable in the study of protein-protein and protein-DNA interactions.

Medicine: this compound has potential applications in drug delivery systems. Its ester bonds can be hydrolyzed under physiological conditions, allowing for the controlled release of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its chemical stability and reactivity make it suitable for applications requiring durable and long-lasting materials.

Mechanism of Action

The mechanism by which Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate exerts its effects is primarily through the formation of ester bonds. These bonds can undergo hydrolysis, oxidation, or reduction, leading to the release of active compounds or the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

  • (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate
  • 1,6-bis(2-oxo-1,3-dioxolan-4-yl)methyl hexanedioate
  • (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate

Comparison: Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate is unique due to its decanedioate backbone, which imparts specific chemical and physical properties. Compared to similar compounds, it offers enhanced thermal stability and mechanical strength, making it suitable for high-performance applications. The presence of two oxo-dioxolane rings also provides additional reactive sites for chemical modifications, increasing its versatility in various applications.

Properties

Molecular Formula

C18H26O10

Molecular Weight

402.4 g/mol

IUPAC Name

bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate

InChI

InChI=1S/C18H26O10/c19-15(23-9-13-11-25-17(21)27-13)7-5-3-1-2-4-6-8-16(20)24-10-14-12-26-18(22)28-14/h13-14H,1-12H2

InChI Key

IDWVWQRNEXIVTE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)COC(=O)CCCCCCCCC(=O)OCC2COC(=O)O2

Origin of Product

United States

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